Rubraxanthone: A Technical Guide to its Natural Sources, Discovery, and Biological Activities
Rubraxanthone: A Technical Guide to its Natural Sources, Discovery, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubraxanthone is a prenylated xanthone, a class of secondary metabolites known for their significant and varied biological activities. First identified in the 1980s, this compound has been isolated from several plant species within the Guttiferae (Clusiaceae) family and has demonstrated considerable potential as an antibacterial, antiplatelet, and cytotoxic agent. Its biosynthesis proceeds via the shikimate pathway. Mechanistically, its anti-inflammatory and anticancer properties are likely mediated through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB). This technical guide provides an in-depth overview of Rubraxanthone, consolidating its natural sources, discovery, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its isolation and bioactivity assessment, along with visualizations of its biosynthetic origin, isolation workflow, and putative mechanism of action to serve as a comprehensive resource for the scientific community.
Discovery and Natural Sources
Rubraxanthone was first reported as a major constituent isolated from the latex of Garcinia parvifolia (Miq.) Miq. in a 1988 study detailing its antimicrobial properties.[1] Since this initial discovery, it has been identified in numerous other species, primarily within the Guttiferae family. The compound is typically found in the stem bark, roots, leaves, and wood (xylem) of these plants.
Table 1: Natural Sources of Rubraxanthone
| Plant Species | Family | Plant Part(s) | Reference(s) |
|---|---|---|---|
| Garcinia parvifolia | Guttiferae (Clusiaceae) | Latex, Stem Bark | [1][2][3][4] |
| Garcinia cowa | Guttiferae (Clusiaceae) | Stem Bark, Roots | [2][5] |
| Garcinia dioica | Guttiferae (Clusiaceae) | Not Specified | [5] |
| Garcinia griffithii | Guttiferae (Clusiaceae) | Leaves | [6] |
| Garcinia mangostana | Guttiferae (Clusiaceae) | Root Bark | [6] |
| Garcinia merguensis | Guttiferae (Clusiaceae) | Wood (Xylem) | [5][6] |
| Mesua corneri | Guttiferae (Clusiaceae) | Stem Bark | [6] |
| Mesua spp. | Guttiferae (Clusiaceae) | Not Specified |[5] |
The biosynthesis of Rubraxanthone is a natural process involving the transformation of primary metabolites.[7][8][9] It originates from the shikimate pathway, which utilizes L-phenylalanine as a key precursor to generate the core xanthone skeleton.[2][7][8][9]
Physicochemical Properties
Rubraxanthone is a polyphenol belonging to the xanthone class. Its structure features a 9H-xanthen-9-one core substituted with hydroxy, methoxy, and geranyl groups, contributing to its lipophilic nature and biological activity.
Table 2: Physicochemical Properties of Rubraxanthone
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one | [5] |
| Molecular Formula | C₂₄H₂₆O₆ | [5] |
| Molecular Weight | 410.5 g/mol | [5] |
| Appearance | Yellow powder/crystals | [3][6] |
| Melting Point | 207-209 °C | [6] |
| CAS Number | 65411-01-0 |[5] |
Biological and Pharmacological Activities
Rubraxanthone exhibits a wide spectrum of valuable biological activities, identifying it as a promising compound for pharmaceutical research.[7][8] Its activities include antibacterial, antiplatelet, and cytotoxic effects.
Antibacterial Activity
Rubraxanthone has demonstrated potent activity against Gram-positive bacteria, including penicillin-resistant strains of Staphylococcus aureus.
Table 3: Antibacterial Activity of Rubraxanthone
| Bacterial Strain | Activity / Metric | Value (μg/mL) | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus (Normal Strain) | MIC | Strong Activity | [1] |
| Staphylococcus aureus (Penicillin-Resistant) | MIC | Strong Activity |[1] |
Antiplatelet and Anti-inflammatory Activity
The compound is a known inhibitor of platelet-activating factor (PAF) receptor binding, which is implicated in inflammation, allergy, and thrombosis.[2][10] This contributes to its significant antiplatelet aggregation effects.
Table 4: Antiplatelet Activity of Rubraxanthone
| Assay / Inducer | Metric | Value (μM) | Reference(s) |
|---|
| PAF Receptor Binding | IC₅₀ | 18.2 |[2][10] |
Cytotoxic (Anticancer) Activity
Rubraxanthone displays notable cytotoxic activity against various human cancer cell lines, making it a compound of interest in oncology drug discovery.
Table 5: In-Vitro Cytotoxic Activity of Rubraxanthone
| Cell Line | Cancer Type | Metric | Value | Reference(s) |
|---|---|---|---|---|
| CEM-SS | T-lymphoblastoid Leukemia | IC₅₀ | 5.0 µg/mL | [6] |
| MCF-7 | Breast Adenocarcinoma | IC₅₀ | 9.0 µM | [6] |
| 4T1 | Murine Breast Cancer | IC₅₀ | 10.96 µM | [3] |
| B16F10 | Murine Melanoma | - | Inactive |[3] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice provide initial insights into the absorption, distribution, metabolism, and excretion of Rubraxanthone.
Table 6: Pharmacokinetic Parameters of Rubraxanthone in Mice (Single Oral Dose: 700 mg/kg)
| Parameter | Description | Value | Reference(s) |
|---|---|---|---|
| Cₘₐₓ | Maximum plasma concentration | 4.267 µg/mL | [11] |
| Tₘₐₓ | Time to reach Cₘₐₓ | 1.5 h | [11] |
| t₁/₂ | Elimination half-life | 6.72 h | [11] |
| AUC₀-∞ | Area under the curve | 560.99 µg·h/L |[11] |
Experimental Protocols
Isolation of Rubraxanthone from Garcinia parvifolia Stem Bark
This protocol is adapted from methodologies described for the isolation of xanthones from Garcinia species.[3][4]
-
Plant Material Preparation: Air-dry the stem bark of G. parvifolia at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered bark (e.g., 3.3 kg) in 90% methanol (e.g., 10 L) at room temperature for 24 hours.[3] Repeat the extraction process multiple times (e.g., 3-5 times) to ensure exhaustive extraction.
-
Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
-
Fractionation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
Create a solvent gradient starting with a non-polar solvent and gradually increasing polarity. A common gradient is n-hexane:ethyl acetate (EtOAc), starting from 95:5 and progressing to 87.5:12.5 (v/v).[3]
-
Collect fractions based on the elution profile monitored by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Combine fractions containing the target compound (as identified by TLC comparison with a standard, if available).
-
Subject the combined fractions to further chromatographic purification, such as repeated column chromatography or preparative TLC.
-
Recrystallize the purified compound from an appropriate solvent system (e.g., EtOAc-hexane) to obtain pure Rubraxanthone as a yellow powder.[3]
-
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
In-Vitro Cytotoxicity MTT Assay
This protocol assesses the effect of Rubraxanthone on the proliferation of cancer cell lines.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7, CEM-SS) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of Rubraxanthone in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Incubation: Replace the medium in the wells with the medium containing the various concentrations of Rubraxanthone. Incubate the plates for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Putative Mechanism of Action: NF-κB Signaling Pathway
While specific studies on Rubraxanthone's molecular mechanism are limited, the anti-inflammatory and anticancer activities of many xanthones are attributed to their ability to modulate key cellular signaling pathways.[12][13] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[14][15]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli (e.g., TNF-α, LPS) activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α), pro-survival proteins (e.g., Bcl-2), and cell cycle regulators (e.g., Cyclin D1).
Xanthones, likely including Rubraxanthone, are thought to exert their therapeutic effects by inhibiting this cascade.[12][13] They can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of its target genes. This action effectively reduces the inflammatory response and can induce cell cycle arrest and apoptosis in cancer cells.[12][16]
Conclusion and Future Directions
Rubraxanthone is a multifaceted natural compound with well-documented antibacterial, antiplatelet, and cytotoxic properties. Its consistent presence in the Garcinia genus and established biological activities make it a strong candidate for further drug development. Future research should focus on elucidating its specific molecular targets and mechanisms of action, particularly in cancer cell lines where it shows promise. In-vivo efficacy studies and preclinical safety assessments are critical next steps to translate the in-vitro potential of Rubraxanthone into a viable therapeutic agent. Furthermore, synthetic derivatization of the Rubraxanthone scaffold could lead to analogues with improved potency, selectivity, and pharmacokinetic profiles.
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